(E)-3-o-Tolyl-acrylic acid ethyl ester
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Overview
Description
(E)-3-o-Tolyl-acrylic acid ethyl ester is an organic compound with the molecular formula C12H14O2 It is an ester derivative of (E)-3-o-Tolyl-acrylic acid, characterized by the presence of an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-3-o-Tolyl-acrylic acid ethyl ester can be synthesized through the esterification of (E)-3-o-Tolyl-acrylic acid with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction can be represented as follows:
(E)-3-o-Tolyl-acrylic acid+EthanolCatalyst(E)-3-o-Tolyl-acrylic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can provide a more sustainable and scalable approach to esterification. Additionally, azeotropic distillation may be employed to remove water formed during the reaction, driving the equilibrium towards ester formation.
Chemical Reactions Analysis
Types of Reactions
(E)-3-o-Tolyl-acrylic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to (E)-3-o-Tolyl-acrylic acid and ethanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: (E)-3-o-Tolyl-acrylic acid and ethanol.
Reduction: (E)-3-o-Tolyl-acrylic alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-o-Tolyl-acrylic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those requiring ester functionalities for improved bioavailability.
Materials Science: It may be utilized in the preparation of polymeric materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-o-Tolyl-acrylic acid ethyl ester in various applications depends on its chemical reactivity. In organic synthesis, its ester group can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. In pharmaceuticals, the ester functionality can be hydrolyzed in vivo to release the active (E)-3-o-Tolyl-acrylic acid, which may interact with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Ethyl cinnamate: Similar in structure but with a phenyl group instead of a tolyl group.
Methyl (E)-3-o-Tolyl-acrylate: Similar ester but with a methyl group instead of an ethyl group.
Ethyl (E)-3-phenyl-acrylate: Similar ester but with a phenyl group instead of a tolyl group.
Uniqueness
(E)-3-o-Tolyl-acrylic acid ethyl ester is unique due to the presence of the o-tolyl group, which can impart distinct electronic and steric effects compared to other similar esters. These effects can influence the compound’s reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
ethyl (E)-3-(2-methylphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-7-5-4-6-10(11)2/h4-9H,3H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVNCRMEGJFCPL-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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